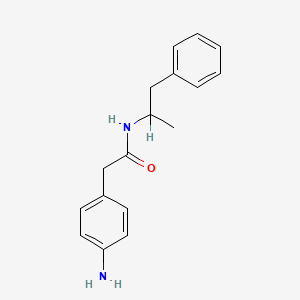

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride

Descripción general

Descripción

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes an aminophenyl group and a phenylethyl group, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required standards for research and application.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Synthetic Route

-

Starting Materials :

- 4-Aminophenylacetic acid

- 1-Methyl-2-phenylethylamine

-

Reaction Conditions :

- Catalysts may be used to enhance reaction efficiency.

- Controlled temperature and pressure are maintained to achieve the desired product.

-

Purification Techniques :

- Crystallization

- Chromatography

Scientific Research Applications

BAMPA has a wide range of applications across different scientific disciplines:

Chemistry

- Building Block for Complex Molecules : BAMPA serves as a precursor for synthesizing more complex organic compounds.

- Study of Reaction Mechanisms : Its unique structure allows researchers to explore various chemical reactions and pathways.

Biology

- Enzyme Interaction Studies : BAMPA is utilized in research focused on enzyme interactions and cellular processes.

- Cholinergic Receptor Modulation : The compound interacts with cholinergic receptors, influencing neurotransmission pathways.

Medicine

- Therapeutic Investigations : BAMPA is being studied for its potential therapeutic effects, particularly in neurological disorders.

- Drug Development Precursor : It acts as a precursor in the synthesis of other pharmaceutical compounds.

Industry

- Production of Specialty Chemicals : BAMPA is employed in the industrial production of specialty chemicals and materials.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of BAMPA:

- Anticancer Studies : Research has shown that BAMPA exhibits potential anticancer activity through its interaction with cellular pathways involved in tumor growth .

- Neurotransmission Research : Studies indicate that BAMPA can modulate cholinergic signaling, which is crucial for understanding neurodegenerative diseases .

- Diagnostic Applications : BAMPA can be detected using advanced techniques like gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry, making it useful for diagnostic purposes .

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Aminophenyl)-1H-benzimidazol-5-amine

- 5-Amino-2-(4-aminophenyl)benzimidazole

- 2-(4-Aminophenyl)-5-aminobenzimidazole

Uniqueness

Compared to similar compounds, 2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride stands out due to its unique molecular structure, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions and applications that may not be achievable with other compounds.

Actividad Biológica

2-(4-Aminophenyl)-N-(1-methyl-2-phenylethyl)acetamide hydrochloride, commonly referred to as BAMPA, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O

- Molecular Weight : 268.354 g/mol

- CAS Number : 2792-95-2

- LogP : 3.52 (indicating moderate lipophilicity)

- Hydrochloride Salt Form : Enhances solubility in biological systems.

Synthesis Methods

The synthesis of BAMPA typically involves the reaction of 4-aminophenylacetic acid with 1-methyl-2-phenylethylamine. This process can be optimized for yield and purity using various catalytic conditions and purification techniques such as crystallization and chromatography .

BAMPA is known to interact with cholinergic receptors, which play critical roles in neurotransmission. Its activity may involve:

- Receptor Binding : Altering receptor conformation and activity.

- Enzyme Interaction : Modulating the function of specific enzymes involved in metabolic pathways.

The compound's unique structure allows it to engage selectively with biological targets, potentially leading to varied physiological effects .

Pharmacological Effects

BAMPA has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticonvulsant Activity : Studies have shown that BAMPA exhibits anticonvulsant properties similar to other known agents. For instance, it has been evaluated against models of epilepsy, demonstrating significant protective effects .

- Neuroprotective Effects : The compound may offer neuroprotection through its interaction with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that BAMPA may have anticancer properties, although detailed investigations are required to elucidate its efficacy and mechanism .

Case Studies

Several studies have highlighted the biological activity of BAMPA:

- In a study focused on anticonvulsant compounds, BAMPA was compared with other derivatives, showing promising results in terms of protective efficacy against seizures .

- A pharmacokinetic analysis indicated that BAMPA's lipophilicity contributes to its ability to penetrate biological membranes effectively, enhancing its therapeutic potential .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Structure Similarity |

|---|---|---|

| 2-(4-Aminophenyl)-1H-benzimidazol-5-amine | Moderate anticancer activity | Similar aminophenyl group |

| 5-Amino-2-(4-aminophenyl)benzimidazole | Antimicrobial properties | Benzimidazole core |

| 2-(4-Aminophenyl)-5-aminobenzimidazole | Anticonvulsant activity | Aminobenzimidazole group |

BAMPA's distinct molecular arrangement provides unique interactions that may not be replicated by similar compounds, suggesting a specialized role in therapeutic applications.

Propiedades

IUPAC Name |

2-(4-aminophenyl)-N-(1-phenylpropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-13(11-14-5-3-2-4-6-14)19-17(20)12-15-7-9-16(18)10-8-15/h2-10,13H,11-12,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFDXWRIUBOPIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950597 | |

| Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2792-95-2 | |

| Record name | Fepratset | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepracet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)-N-(1-phenylpropan-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary finding of the research paper on IEM-366?

A1: The research paper "[Effect of 2-(p-aminophenyl)-N-(alpha-methylphenethyl)-acetamide (IEM-366) on the central nervous system and its antagonistic relationship with phenamine]." [] investigates the effects of IEM-366 on the central nervous system (CNS) and its interaction with phenamine (amphetamine). While the abstract doesn't provide specific results, it suggests that the study explores potential antagonistic effects of IEM-366 against the CNS stimulation caused by phenamine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.